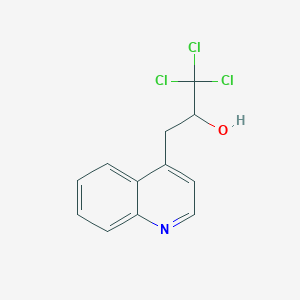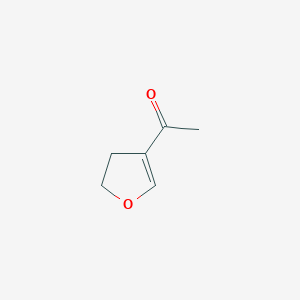
Isopropyl 5-oxo-DL-prolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 5-oxo-DL-prolinate, also known as PCA isopropyl ester, is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . It is an ester derivative of 5-oxoproline, a cyclic amino acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isopropyl 5-oxo-DL-prolinate can be synthesized through the esterification of 5-oxoproline with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Isopropyl 5-oxo-DL-prolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isopropyl 5-oxo-DL-prolinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in studies related to amino acid metabolism and enzyme activity.
Industry: this compound is used as a lubricant, dispersing agent, and emulsion stabilizer in personal care products
Mecanismo De Acción
The mechanism of action of isopropyl 5-oxo-DL-prolinate involves its interaction with specific molecular targets and pathways. As an ester derivative of 5-oxoproline, it can participate in metabolic pathways related to amino acid metabolism. The compound may also interact with enzymes involved in ester hydrolysis, leading to the release of 5-oxoproline and isopropanol .
Comparación Con Compuestos Similares
Isopropyl 5-oxo-DL-prolinate can be compared with other similar compounds, such as:
Ethyl 5-oxo-DL-prolinate: Similar ester derivative with ethyl group instead of isopropyl.
Methyl 5-oxo-DL-prolinate: Another ester derivative with a methyl group.
Butyl 5-oxo-DL-prolinate: Ester derivative with a butyl group.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its applications in various fields, including personal care products and pharmaceuticals, highlight its versatility and importance .
Propiedades
| 85136-11-4 | |
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
propan-2-yl 5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-5(2)12-8(11)6-3-4-7(10)9-6/h5-6H,3-4H2,1-2H3,(H,9,10) |
Clave InChI |
IZHXNBPKBCUDOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1CCC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-dichlorophenyl)-N-methyl-](/img/structure/B12896605.png)


![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)


